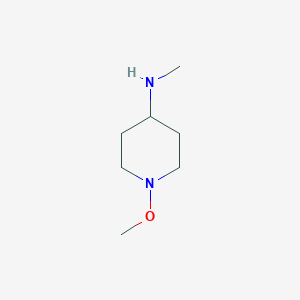

1-methoxy-N-methylpiperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-7-3-5-9(10-2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZOONGHGSXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Strategies for 1 Methoxy N Methylpiperidin 4 Amine

Retrosynthetic Analysis of the 1-Methoxy-N-methylpiperidin-4-amine Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors youtube.com. For this compound, two primary disconnection strategies are considered.

Strategy A involves a functional group interconversion (FGI) followed by disconnection of the N-O bond. This identifies N-methylpiperidin-4-amine as a key advanced intermediate. This precursor is synthetically accessible and simplifies the challenge to the N-methoxylation of a tertiary amine. Further disconnection of the C4-N bond via reductive amination logic leads to N-methyl-4-piperidone.

Strategy B focuses on disconnecting the C4-N bond first. This approach identifies 1-methoxy-N-methyl-4-piperidone and methylamine (B109427) as precursors. The synthesis of the N-methoxy piperidone intermediate then becomes the central challenge. This intermediate could conceptually be formed by cyclization or by functionalization of a pre-existing piperidone.

Given the established chemistry for the synthesis of 4-aminopiperidines, Strategy A, which relies on a late-stage N-methoxylation, appears to be a more conservative and plausible approach.

Classical and Modern Approaches to Piperidine (B6355638) Ring Formation

The construction of the piperidine skeleton is a well-developed field, with numerous methods available. These can be broadly categorized into reactions that form the ring through cyclization and those that modify an existing ring.

Ring-forming reactions are powerful tools for creating the piperidine core from acyclic precursors.

Intramolecular cyclization involves an acyclic precursor containing a nitrogen source (typically an amine) that attacks an electrophilic site within the same molecule to form the piperidine ring dtic.mil. These reactions are governed by factors such as ring size favorability and the nature of the reacting functional groups.

Common methodologies include:

Cyclization of Amino-alkenes: Non-activated alkenes can undergo oxidative amination, often catalyzed by gold(I) or palladium complexes, to form the piperidine ring while simultaneously introducing an oxygen-containing substituent dtic.mil.

Intramolecular aza-Michael Reactions: This strategy involves the cyclization of N-tethered alkenes and is a straightforward method for constructing N-heterocycles. Organocatalytic approaches can provide enantiomerically enriched piperidine derivatives dtic.mil.

Radical-Mediated Cyclization: Radical reactions offer an alternative pathway. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines dtic.milorganic-chemistry.org.

| Cyclization Strategy | Description | Catalyst/Reagent Example | Reference |

| Oxidative Amination | Cyclization of an amine onto a non-activated alkene. | Gold(I) complex | dtic.mil |

| Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl. | Quinoline-based organocatalyst | dtic.mil |

| Radical C-H Amination | Copper-catalyzed intramolecular amination of N-fluoride amides. | [TpiPr2Cu(NCMe)] | dtic.milorganic-chemistry.org |

Modern synthetic chemistry heavily utilizes transition metals to catalyze complex bond formations, including the construction of heterocyclic rings. These methods offer high efficiency and stereocontrol.

[4+2] Cycloadditions: Palladium-promoted oxidative annulation of alkyl amides and dienes represents a formal [4+2] cycloaddition. A key feature of this reaction is the unusual activation of a C(sp³)–H bond dtic.mil.

[3+3] Annulations: This strategy involves the reaction of a three-atom synthon with another three-atom component to form the six-membered ring.

Borrowing Hydrogen Annulation: Metal-catalyzed borrowing hydrogen (BH) processes allow for the sustainable synthesis of N-heterocycles. Ruthenium(II), Rhodium(I), and Iridium(I) complexes are commonly used to catalyze the annulation of alcohols with various nucleophilic partners, including amines, to form saturated N-heterocycles researchgate.net.

| Strategy | Metal Catalyst | Description | Reference |

| [4+2] Oxidative Annulation | Palladium | Reaction of alkyl amides and dienes via C(sp³)-H activation. | dtic.mil |

| Borrowing Hydrogen | Ruthenium(II) | Cyclization of diols with primary amines. | researchgate.net |

| [5+1] Annulation | Iridium(III) | Reaction of diols with an amine source via a hydrogen borrowing cascade. | dtic.mil |

Reductive amination is a robust and widely used method for C-N bond formation soton.ac.uk. Intramolecular reductive amination of dicarbonyl compounds is a particularly powerful tool for accessing the piperidine skeleton. This two-step, one-pot process involves the condensation of an amine with a carbonyl group to form an imine or enamine, which is then reduced in situ by a reducing agent soton.ac.uk.

An important variant is the double reductive amination (DRA) of 1,5-dicarbonyl compounds with ammonia (B1221849) or a primary amine. This provides direct access to the piperidine ring. The choice of reducing agent is critical for the success of the reaction.

| Precursor Type | Amine Source | Reducing Agent | Description | Reference |

| 1,5-Dicarbonyl Compound | Ammonia / Primary Amine | NaBH3CN, NaBH(OAc)3 | Double reductive amination to form the piperidine ring in one step. | soton.ac.uk |

| ω-Amino Fatty Acids | (Intramolecular) | Phenylsilane / Iron Complex | Iron-catalyzed reductive amination cascade of the terminal amino group and the carboxylic acid. | dtic.mil |

| Pyridinium (B92312) Salts | Aryl/Heteroaryl Amine | HCOOH / Rhodium Catalyst | A reductive transamination process where a pyridinium salt is reduced and undergoes subsequent reductive amination with an external amine. | asianpubs.org |

Following the construction of the piperidine core, a series of functional group interconversions (FGIs) are necessary to install the required substituents of this compound. A plausible forward synthesis, based on Retrosynthetic Strategy A, would begin with a protected 4-piperidone (B1582916) derivative.

A potential synthetic sequence is as follows:

Formation of the C4-Amine: The 4-amino group can be installed via reductive amination of a 4-piperidone precursor. For instance, reacting N-Boc-piperidin-4-one with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield N-Boc-N-methylpiperidin-4-amine . Subsequent deprotection would provide the key intermediate, N-methylpiperidin-4-amine.

N-Methylation: If the synthesis starts with an unprotected piperidine, N-methylation of the ring nitrogen is a required step. Common methods for N-methylation include reaction with formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction) or using methylating agents like methyl iodide cdnsciencepub.comresearchgate.net.

N-Methoxylation: The introduction of the N-methoxy group onto the tertiary piperidine nitrogen is the most challenging transformation. A direct N-methoxylation method is not commonly reported. A plausible, multi-step approach would proceed via the corresponding N-oxide.

N-Oxidation: Tertiary amines are readily oxidized to their corresponding N-oxides using various oxidants such as hydrogen peroxide (H₂O₂), often catalyzed by metals like ruthenium or cobalt, or peracids like m-chloroperoxybenzoic acid (mCPBA) wikipedia.org. This would convert an N-methylpiperidine precursor into its N-oxide.

Conversion to N-Methoxyamine: The amine N-oxide can potentially be converted to the N-methoxy derivative. The Meisenheimer rearrangement allows for the transformation of certain N-oxides to N-alkoxyamines upon heating. Alternatively, O-alkylation of the N-oxide with a potent methylating agent, such as methyl triflate, could yield the desired N-methoxy-N-methylpiperidinium salt, which would then be neutralized. While plausible, this step would require specific optimization for the substrate.

Cyclization Reactions in the Synthesis of Piperidine Derivatives

Specific Synthetic Routes to this compound and its Analogs

While a direct, documented synthetic pathway for this compound is not extensively detailed in readily available literature, the synthesis of structurally related analogs, such as 1-(3-methoxypropyl)-4-piperidinamine (B103848), provides a clear blueprint for potential strategies. These syntheses often begin with a commercially available piperidine core, which is then functionalized.

A common approach involves the selective protection of the primary amine of a starting material like 4-aminopiperidine (B84694). google.com This allows for the subsequent alkylation of the secondary amine within the piperidine ring. For instance, a method for preparing 1-(3-methoxypropyl)-4-piperidinamine involves selectively protecting the primary amine of 4-aminopiperidine with benzophenone (B1666685). google.com The unprotected secondary amine on the ring can then react with an alkylating agent, such as 3-methoxy-bromopropane. google.com The final step is the removal of the protecting group under acidic conditions to yield the desired product. google.com

Another synthetic strategy for an analog involves the deprotection of an N-acetyl group. N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide can be treated with a solution of hydrochloric acid in methanol (B129727) to remove the acetyl group, yielding 1-(3-methoxypropyl)-4-piperidinamine with high purity and yield. chemicalbook.com

Reductive amination is another key strategy in the synthesis of piperidine derivatives. This method can be used to install substituents on the piperidine nitrogen. For example, a tert-butoxycarbonyl (Boc) protected piperidine derivative can be reacted with an aldehyde or ketone, such as 1-methylpiperidin-4-one, under reductive amination conditions to form a new carbon-nitrogen bond. nii.ac.jp

The table below outlines a representative synthetic route for an analog, which illustrates the multi-step nature of these processes.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield |

| 1 | 4-aminopiperidine | Benzophenone, Toluene, BF₃-Et₂O | N-(diphenylmethylene)piperidin-4-amine | 78% google.com |

| 2 | N-(diphenylmethylene)piperidin-4-amine | 3-methoxy-bromopropane | Protected 1-(3-methoxypropyl)-4-piperidinamine | - |

| 3 | Protected 1-(3-methoxypropyl)-4-piperidinamine | Acidic conditions | 1-(3-methoxypropyl)-4-piperidinamine | - |

Enantioselective Synthesis of Chiral N-Methylpiperidin-4-amine Derivatives

The synthesis of chiral piperidines is of significant interest due to their prevalence in pharmaceuticals. nih.gov Achieving stereocontrol is a critical challenge, and numerous enantioselective strategies have been developed to produce these valuable scaffolds.

Common strategies for the asymmetric synthesis of piperidine derivatives include:

Intramolecular Sₙ2 displacement of an amine onto a precursor with a leaving group. rsc.org

Asymmetric reduction of or addition to pyridine (B92270) or piperidine precursors. rsc.org

Ring-closing metathesis (RCM). rsc.org

Ring expansion of prolinols. rsc.org

One powerful approach is the use of chiral amines as auxiliaries. In a one-pot condensation reaction involving a nitroalkene, an amine, and an enone, a chiral amine can induce exocyclic stereochemistry control, leading to the formation of enantiomerically pure piperidines. acs.org This method has been shown to achieve 100% chirality induction with amino esters. acs.org

Chemo-enzymatic methods offer a sustainable and highly selective alternative. A general approach for the asymmetric dearomatization of activated pyridines has been developed, which uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

More recently, transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroarenes has emerged as a premier method for synthesizing chiral amines. acs.org The high basicity of N-alkyl amines can sometimes lead to catalyst deactivation, but specialized catalysts, such as certain iridium complexes, have been developed to overcome this challenge. acs.org Another innovative strategy involves the catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This method utilizes a chiral copper catalyst to initiate and terminate an intramolecular hydrogen atom transfer, effectively installing a carbonyl equivalent at the δ position, which can then be used to construct the chiral piperidine ring. nih.gov

| Method | Principle | Key Features |

| Chiral Auxiliary | A chiral amine is temporarily incorporated to direct the stereochemical outcome of a ring-forming reaction. acs.org | Excellent diastereoselectivity; can achieve 100% chirality induction. acs.org |

| Chemo-enzymatic Cascade | Combines chemical synthesis with biocatalysis, using enzymes like amine oxidase for stereoselective transformations. nih.gov | High enantio- and regio-selectivity under mild conditions. nih.gov |

| Asymmetric Hydrogenation | Transition metal catalysts with chiral ligands are used to reduce prochiral imines or enamines enantioselectively. acs.org | Highly efficient for a wide range of substrates. acs.org |

| C-H Functionalization | A chiral catalyst mediates a radical relay mechanism to functionalize a specific C-H bond in an acyclic amine precursor, setting the stereocenter for cyclization. nih.gov | Accesses chiral piperidines from simple, linear amines. nih.gov |

Protecting Group Strategies in the Synthesis of Functionalized Amines

The synthesis of molecules with multiple functional groups, such as this compound precursors, often requires the use of protecting groups. oup.com Amines are nucleophilic and basic, necessitating their protection to prevent unwanted side reactions with electrophilic reagents. oup.com Carbamates are the most widely used protecting groups for amines. wikipedia.org

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide variety of reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notably labile to basic conditions and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.com

The choice of a protecting group is critical and depends on the stability required during subsequent synthetic steps. The strategy of orthogonal protection is particularly powerful in complex syntheses. wikipedia.org This involves using multiple different protecting groups in the same molecule that can be removed under distinct conditions. For example, a molecule might contain both a Boc-protected amine and an Fmoc-protected amine. The Fmoc group can be selectively removed with a base while the Boc group remains intact, allowing for specific modification at one site. The Boc group can then be removed later with acid. wikipedia.org

In the synthesis of the analog 1-(3-methoxypropyl)-4-piperidinamine, benzophenone serves as a protecting group for the primary amine, forming an imine. google.com This protects it from reacting while the secondary amine of the piperidine ring is alkylated. google.com

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | R-NH-C(=O)O-C(CH₃)₃ | Strong acid (e.g., TFA, HCl) wikipedia.org |

| Benzyloxycarbonyl | Cbz, Z | R-NH-C(=O)O-CH₂-Ph | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | R-NH-C(=O)O-CH₂-Fluorenyl | Base (e.g., 20% Piperidine in DMF) wikipedia.org |

| p-Toluenesulfonyl | Tosyl, Ts | R-NH-SO₂-C₆H₄-CH₃ | Na in liquid ammonia creative-peptides.com |

Chemical Transformations and Reactivity Profiles of 1 Methoxy N Methylpiperidin 4 Amine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is part of an N-methoxyamine (or hydroxylamine (B1172632) ether) functionality. This feature distinguishes its reactivity from that of a simple tertiary amine. The presence of the electronegative oxygen atom attached to the nitrogen reduces its basicity and nucleophilicity compared to a typical N-alkylpiperidine. However, the lone pair of electrons on the nitrogen still allows it to participate in several characteristic reactions.

The piperidine nitrogen can undergo reaction with electrophiles such as alkyl halides and acylating agents.

Alkylation: Treatment with an alkyl halide (e.g., methyl iodide) would be expected to yield a quaternary ammonium (B1175870) salt, as discussed in the next section.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides can occur. For instance, N-acetylation is a common transformation for amines, often used for protection or to modify biological activity. mdpi.com While typically applied to primary and secondary amines, acylation of the N-methoxypiperidine nitrogen is also mechanistically feasible, though potentially requiring more forcing conditions compared to the more nucleophilic secondary amine at the 4-position.

Table 1: Predicted Alkylation and Acylation Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Expected Product | Conditions |

| Alkylation | Methyl Iodide (CH₃I) | 1-Methoxy-1,N-dimethylpiperidin-4-aminium iodide | Standard alkylation conditions |

| Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-1-methoxy-N-methylpiperidin-4-aminium chloride | Aprotic solvent, possibly with a non-nucleophilic base |

The reaction of the tertiary N-methoxypiperidine with an alkylating agent leads to the formation of a quaternary ammonium salt. This process, known as quaternization, involves the nitrogen atom's lone pair attacking the electrophilic carbon of the alkylating agent. The resulting salt would feature a positively charged nitrogen atom bonded to four substituents (the two carbons of the piperidine ring, the methoxy (B1213986) group, and the newly added alkyl group). The stability and reactivity of such N-alkoxy quaternary ammonium salts can vary, and they can serve as precursors for other transformations.

Reactivity of the Secondary Amine at the 4-Position

The secondary amine group, -NH(CH₃), at the 4-position of the piperidine ring is a primary site of reactivity. It is a nucleophilic and basic center, readily participating in a wide array of chemical transformations. mdpi.com

The lone pair of electrons on the secondary amine nitrogen makes it an effective nucleophile. It can be readily derivatized through reactions with various electrophiles.

Alkylation: It can be alkylated using alkyl halides to form a tertiary amine. For example, reaction with an appropriate alkyl halide in the presence of a base like potassium carbonate can introduce a new substituent. orgsyn.org Reductive amination is another key method for achieving this transformation. benchchem.com

Acylation: This is a highly favorable reaction. Treatment with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amide. mdpi.comgoogle.com For example, reaction with p-anisoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acyl derivative. google.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base will produce a sulfonamide. The 2-nitrobenzenesulfonamides are notable derivatives as they can also serve as protecting groups for secondary amines. orgsyn.org

Table 2: Nucleophilic Derivatization of the Secondary Amine

| Reaction Type | Reagent Example | Product Class |

| Alkylation | Benzyl Bromide | Tertiary Amine |

| Acylation | Benzoyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Michael Addition | Acrylonitrile | β-Amino Nitrile |

Secondary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. mdpi.com

Reaction with Aldehyd/Ketone: The initial nucleophilic addition of the secondary amine to a carbonyl group forms a tetrahedral intermediate known as a hemiaminal. mdpi.com

Iminium Ion Formation: Unlike primary amines which can form neutral imines after dehydration, secondary amines like the one in the title compound will form a positively charged iminium ion upon loss of water from the hemiaminal intermediate. These iminium ions are valuable synthetic intermediates, susceptible to attack by nucleophiles or reduction.

Reductive Amination: In the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), the intermediate iminium ion is reduced in situ to afford a tertiary amine. mdpi.combenchchem.com This two-step, one-pot procedure is a cornerstone of amine synthesis.

Table 3: Condensation Reactivity of the Secondary Amine

| Reagent | Intermediate | Final Product (with reduction) | Product Class |

| Acetone | Hemiaminal / Iminium Ion | 1-Methoxy-N-isopropyl-N-methylpiperidin-4-amine | Tertiary Amine |

| Benzaldehyde | Hemiaminal / Iminium Ion | N-Benzyl-1-methoxy-N-methylpiperidin-4-amine | Tertiary Amine |

Reactivity of the Methoxy Group

The methoxy group is part of an N-O-CH₃ linkage, which is generally stable but can be cleaved under specific, often reductive, conditions. The reactivity of this moiety is less pronounced than that of the two nitrogen centers. Cleavage of the N-O bond in N-alkoxyamines can be achieved using various reducing agents. For instance, studies on the cleavage of the pyrazine (B50134) ring in 4-hydroxypteridines by methoxyamine suggest that the N-O bond can participate in complex reaction mechanisms, sometimes requiring vigorous conditions. rsc.org Strong acidic conditions could also potentially lead to the cleavage of the O-CH₃ bond, although this would likely require harsh conditions that might affect other parts of the molecule.

Ether Cleavage Reactions

The N-O-C linkage in 1-methoxy-N-methylpiperidin-4-amine is susceptible to cleavage under various conditions, primarily through reductive or acidic pathways. While ethers are generally stable, the presence of the nitrogen atom adjacent to the oxygen weakens the N-O bond, making it a focal point for chemical reactions. wikipedia.orgmdpi.com

Reductive cleavage of the N-O bond is a common transformation for N-alkoxyamines. This can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of metal-based reductants can lead to the formation of the corresponding piperidine and methanol (B129727). A study on the reductive cleavage of N-O bonds in Weinreb amides using a neutral organic super-electron donor highlights a metal-free alternative for this transformation, proceeding through a single-electron transfer mechanism. organic-chemistry.org While this specific study focuses on amides, the underlying principle of N-O bond reduction is applicable to N-alkoxypiperidines. Similarly, low-valent iron complexes have been shown to catalyze the reductive cleavage of N-O bonds in related oxazine (B8389632) systems. rsc.org

Acid-catalyzed cleavage of the ether linkage is also a plausible reaction pathway. masterorganicchemistry.comlibretexts.org Treatment with strong acids, such as hydrohalic acids (HBr or HI), can protonate the oxygen atom, making the methoxy group a better leaving group. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack by the halide ion on the methyl group would proceed via an SN2 mechanism, yielding 1-hydroxy-N-methylpiperidin-4-amine and a methyl halide. masterorganicchemistry.com The general mechanism for acid-catalyzed ether cleavage is well-established. masterorganicchemistry.comlibretexts.org

Table 1: Representative Conditions for N-O Bond Cleavage in Related Systems

| Reaction Type | Reagents and Conditions | Products | Reference(s) |

| Reductive Cleavage | H₂, Pd/C | N-methylpiperidin-4-amine, Methanol | organic-chemistry.org |

| Reductive Cleavage | Bu₄N[Fe(CO)₃(NO)], Malononitrile | Corresponding amino alcohol | rsc.org |

| Acid-Catalyzed Cleavage | HBr (excess) | 1-hydroxy-N-methylpiperidin-4-amine, Methyl bromide | masterorganicchemistry.commasterorganicchemistry.com |

| Acid-Catalyzed Cleavage | BBr₃ | Corresponding alcohol/amine | researchgate.net |

Potential for Substitution on Aryl-Methoxy Analogs

While this compound itself does not possess an aryl group directly attached to the methoxy moiety, considering its aryl-methoxy analogs allows for the exploration of electrophilic aromatic substitution (EAS) reactions. In a hypothetical analog, such as 1-(phenoxy)-N-methylpiperidin-4-amine, the phenoxy group can undergo EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comyoutube.com

The oxygen atom of the aryloxy group is an activating, ortho-, para-director due to its ability to donate a lone pair of electrons to the aromatic ring, thereby stabilizing the arenium ion intermediate. youtube.com However, the bulky piperidine substituent may exert some steric hindrance, potentially favoring substitution at the para position over the ortho position.

The specific conditions for these reactions would be typical for EAS on activated aromatic rings. For example, nitration could be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com A theoretical study on the nitration of pyridine (B92270) derivatives highlights the complexities of such reactions, where the reaction medium can significantly influence the outcome. rsc.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on a Hypothetical Aryl-Methoxy Analog

| Reaction | Reagents | Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | para-nitro- and ortho-nitro- substituted analogs | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | para-bromo- and ortho-bromo- substituted analogs | youtube.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | para-acetyl- and ortho-acetyl- substituted analogs | youtube.com |

Oxidation and Reduction Chemistry of the Piperidine Ring System

The piperidine ring in this compound can undergo both oxidation and reduction reactions, targeting either the nitrogen atom or the carbon framework.

Oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide. researchgate.netchegg.com This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). researchgate.net The oxidation of the piperidine ring can also lead to the formation of enamines or lactams, particularly when using reagents like mercury(II)-EDTA. researchgate.net Furthermore, hypervalent iodine reagents have been employed for the oxidation of N-protected piperidines, leading to CH-functionalization. nih.gov

Reduction: The piperidine ring is already in a saturated state and is therefore generally resistant to further reduction under standard conditions. However, the synthesis of piperidines often involves the reduction of pyridine precursors. organic-chemistry.orgnih.govnih.govacs.orgliv.ac.uk Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium complexes, as well as transfer hydrogenation. organic-chemistry.orgliv.ac.uk These methods are relevant for the synthesis of the parent piperidine scaffold from which this compound could be derived.

Table 3: Oxidation and Reduction Reactions of the Piperidine Ring in Analogous Systems

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| N-Oxidation | H₂O₂ or m-CPBA | Piperidine-N-oxide | researchgate.net |

| C-H Oxidation | Hg(II)-EDTA | Enamine/Lactam | researchgate.net |

| Ring Reduction (from Pyridine) | H₂, Rh/C | Piperidine | nih.gov |

| Transfer Hydrogenation (from Pyridine) | HCOOH-Et₃N, [Cp*RhCl₂]₂ | Piperidine | liv.ac.uk |

Stereochemical Aspects of Chemical Transformations

Reactions involving the chiral center that can be generated at the nitrogen atom upon oxidation, or reactions on the substituted piperidine ring, can exhibit stereoselectivity.

The N-oxidation of N-methylpiperidine derivatives can lead to the formation of two diastereomeric N-oxides, depending on whether the oxygen atom adds to the axial or equatorial face of the nitrogen's lone pair. researchgate.net Studies on the N-oxidation of substituted N-methylpiperidines have shown that the stereoselectivity of the reaction is influenced by the oxidant used and the steric environment around the nitrogen atom. researchgate.net For instance, oxidation with m-CPBA often shows a higher preference for axial attack compared to hydrogen peroxide. researchgate.net

Reactions at the 4-position of the piperidine ring can also be influenced by the existing stereochemistry of the ring. For example, in the synthesis of substituted piperidin-4-ols, excellent diastereoselectivities have been achieved in the ring formation step. nih.gov The stereoselective synthesis of substituted piperidines is a significant area of research due to the prevalence of this motif in pharmaceuticals. nih.govnih.govmasterorganicchemistry.com The stereochemical outcome of reactions on the piperidine ring is often governed by the conformational preferences of the ring and the steric and electronic nature of the substituents. acs.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1-methoxy-N-methylpiperidin-4-amine, a combination of ¹H and ¹³C NMR experiments provides critical data on the chemical environment of each atom, confirming the connectivity and substitution pattern of the methoxy (B1213986), methyl, and amine groups on the piperidine (B6355638) ring. Two-dimensional techniques such as COSY, HMQC, and HMBC are employed to establish homo- and heteronuclear correlations, which definitively confirm the compound's structure. mdpi.com

Elucidation of Solution-State Conformations

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.netrsc.org The conformational state of this compound in solution can be investigated using ¹H NMR. The coupling constants between adjacent protons, particularly the axial-axial, axial-equatorial, and equatorial-equatorial interactions, provide insight into the dihedral angles and thus the ring's conformation. researchgate.net In many substituted piperidines, a dynamic equilibrium exists between two chair conformers. rsc.org Variable temperature NMR studies can be employed to study this dynamic process, as the interconversion rate slows at lower temperatures, potentially allowing for the observation of distinct signals for each conformer. researchgate.netacs.org The predominant conformation is influenced by the steric bulk and electronic properties of the substituents at the N1 and C4 positions. For N-substituted piperidines, the substituent can exist in either an axial or equatorial position, and quantum chemical calculations are often used to predict the more stable conformer. researchgate.net

Stereochemical Assignment via NOESY and Chiral Shift Reagents

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique for determining the spatial proximity of atoms within a molecule. usm.edu For this compound, a NOESY experiment would reveal cross-peaks between protons that are close in space, which is crucial for assigning the relative stereochemistry of the substituents. For instance, correlations between the protons of the N-methyl group and specific protons on the piperidine ring can help ascertain its orientation relative to the methoxy group.

Since this compound is chiral if the nitrogen atom of the N-methoxy group undergoes slow inversion, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) in NMR spectroscopy can be employed to distinguish between enantiomers. researchgate.netnih.gov These reagents form transient diastereomeric complexes with the analyte, inducing separate, observable signals for each enantiomer in the NMR spectrum. researchgate.netpageplace.de This method allows for the determination of enantiomeric purity and the assignment of absolute configuration when compared against computational models or standards. researchgate.netnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. raco.catlibretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula, C₇H₁₆N₂O for this compound. nih.govrsc.org

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.13355 | 131.8 |

| [M+Na]⁺ | 167.11549 | 137.0 |

| [M-H]⁻ | 143.11899 | 133.4 |

| [M+NH₄]⁺ | 162.16009 | 151.7 |

| [M+K]⁺ | 183.08943 | 136.7 |

| [M+H-H₂O]⁺ | 127.12353 | 125.3 |

This data is computationally predicted and provides a theoretical basis for experimental mass spectrometry analysis.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Reference |

| N-H (amine) | Stretch | 3300 - 3500 | researchgate.net |

| C-H (alkane) | Stretch | 2850 - 3000 | researchgate.net |

| C-N (amine/piperidine) | Stretch | 1020 - 1250 | researchgate.net |

| C-O (methoxy) | Stretch | 1050 - 1150 | researchgate.net |

These techniques can also provide information about the molecule's conformation. The specific positions and shapes of the peaks can be influenced by the molecule's symmetry and the conformational state of the piperidine ring. psgcas.ac.in Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a detailed vibrational assignment of the observed frequencies. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information on the solution-state structure, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, the methodology as applied to analogous piperidine derivatives provides a clear framework for its potential analysis. nih.goviucr.org This technique would unambiguously determine bond lengths, bond angles, and torsional angles. nih.gov For piperidine-containing compounds, X-ray crystallography confirms the ring conformation (e.g., chair, boat, or twist-boat) and the axial or equatorial disposition of its substituents. researchgate.netnih.goviucr.org

Conformational Analysis in the Crystalline State

The conformation of the piperidine ring is a critical aspect of its molecular structure, influencing its interaction with biological targets. While specific X-ray crystallography data for this compound is not extensively available in the public domain, analysis of closely related piperidone derivatives provides significant insights into the likely conformations in the crystalline state.

Substituted 4-piperidones are crucial intermediates in the synthesis of various pharmaceuticals. researchgate.net X-ray diffraction studies on these related structures reveal that the piperidine ring can adopt several conformations, including half-chair, chair, and twist-boat forms. researchgate.netresearchgate.net

For instance, the crystal structure of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one, a related piperidone derivative, has been determined by X-ray diffraction. researchgate.net In this compound, the piperidone ring adopts a half-chair conformation. researchgate.net The conformation is stabilized by weak intramolecular C-H···O interactions, while the crystal packing is stabilized by intermolecular C-H···O interactions, forming a chain structure. researchgate.net The planarity of the methoxy group with the phenyl ring is also a key feature observed in this analogue. researchgate.net

In other complex piperidine derivatives, the conformation can vary. For example, in certain 2,6-diarylpiperidin-4-one oxime ethers, the piperidine ring has been observed to be in a chair, boat, or twist-boat conformation, depending on the nature and position of the substituents. researchgate.net The stereocontrolled formation of specific isomers is often confirmed through NMR spectral analysis, with solid-state geometry being definitively established by single-crystal X-ray diffraction. researchgate.net

Table 1: Crystallographic Data for a Related Piperidone Derivative Data for 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one

| Parameter | Value |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5212 (7) |

| b (Å) | 12.4097 (11) |

| c (Å) | 13.5062 (12) |

| V (ų) | 1260.6 (2) |

| Z | 4 |

| Piperidine Ring Conformation | Half-chair |

| Source: researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of enantiomers. nih.govnih.gov For chiral derivatives of this compound, CD spectroscopy would be an invaluable tool for determining enantiomeric excess (ee) and elucidating the absolute configuration of stereocenters.

The application of CD spectroscopy for the ee determination of α-chiral primary amines has been demonstrated through the formation of self-assembled octahedral Fe(II)-imine complexes. nih.gov In this method, the chiral amine condenses with a dialdehyde (B1249045) in the presence of iron(II), forming a chiral complex that exhibits a distinct CD signal. nih.gov By constructing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be rapidly determined. nih.gov This approach is attractive due to its speed and the fact that it does not require expensive chiral reagents. nih.gov

Furthermore, CD spectroscopy, in conjunction with other techniques like achiral liquid chromatography (LC), can be used for the quantitative analysis of individual enantiomers in a mixture. nih.gov This method has been successfully applied to chiral amino acids and other chiral molecules. nih.gov For chiral derivatives of this compound, a similar methodology could be developed. The CD signal would correspond to the difference in concentration between the two enantiomers, while the LC data would provide the total concentration. nih.gov Combining these two measurements allows for the calculation of the absolute concentration of each enantiomer.

Table 2: Application of CD Spectroscopy for Chiral Amine Analysis

| Application | Method | Key Principle |

| Enantiomeric Excess (ee) Determination | Formation of a chiral metal-complex (e.g., Fe(II)-diimine) followed by CD measurement at a specific wavelength. | The intensity of the CD signal is proportional to the enantiomeric excess of the chiral amine in the complex. nih.gov |

| Quantitative Analysis of Enantiomers | Independent measurement using CD spectroscopy and an achiral method (e.g., LC). | CD measures the concentration difference between enantiomers ( |

| Conformational Analysis | Comparison of experimental CD spectra with theoretical calculations (e.g., DFT). | The sign and intensity of Cotton effects in the CD spectrum are sensitive to the molecule's three-dimensional structure. |

| Source: nih.govnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the molecular properties of 1-methoxy-N-methylpiperidin-4-amine. nih.govresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. researchgate.net DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy, making it suitable for studying relatively large molecules. researchgate.netchemrxiv.org Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer higher accuracy but at a greater computational expense. ncsu.eduhu-berlin.de

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized on the nitrogen atoms and the methoxy (B1213986) group's oxygen atom, which are the primary sites for electrophilic attack. The LUMO would likely be distributed across the piperidine (B6355638) ring and its substituents.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.govthaiscience.info It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. For this compound, the MEP would show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating their nucleophilic character. nih.gov Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| HOMO Localization | Primarily on the nitrogen and oxygen atoms |

| LUMO Localization | Distributed across the piperidine ring and substituents |

| HOMO-LUMO Gap | Expected to be moderate, indicating reasonable stability but with reactive sites |

| MEP Negative Regions | Around the amine and methoxy functionalities |

This table is based on theoretical principles and data from analogous compounds.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net For instance, theoretical calculations can determine the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. rsc.org For this compound, DFT calculations could predict the characteristic vibrational modes of the C-N, C-O, and N-H bonds, as well as the chemical shifts of the protons and carbons in the piperidine ring and its substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| IR Spectroscopy | Vibrational modes for C-N, C-O, N-H stretching and bending |

| ¹H NMR Spectroscopy | Distinct signals for methoxy, N-methyl, and piperidine ring protons |

This table is based on theoretical principles and data from analogous compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis can be performed using both force field and quantum mechanical methods. nih.govnih.gov Force fields, such as AMBER and MMFF, are empirical methods that use classical mechanics to calculate the potential energy of a molecule as a function of its geometry. uni-muenchen.de They are computationally efficient and suitable for exploring the vast conformational space of flexible molecules. nih.gov Quantum mechanical methods, like DFT, provide more accurate energies for a smaller set of conformations, often used to refine the results from force field calculations. chemrxiv.org

The piperidine ring can undergo a "ring flip" or inversion, where it converts from one chair conformation to another. This process involves passing through higher-energy boat and twist-boat conformations. The energy required for this inversion is known as the ring inversion barrier. Additionally, there are energy barriers associated with the rotation around single bonds, known as torsional barriers. For this compound, the N-methyl group also has an inversion barrier. rsc.org Computational methods can be used to calculate the energy landscape of these processes, identifying the transition states and the corresponding energy barriers. nih.govnih.govbiorxiv.org

Table 3: Conformational Properties of this compound

| Conformational Feature | Description |

|---|---|

| Dominant Conformation | Chair form of the piperidine ring |

| Key Energy Barriers | Ring inversion, torsional rotation of substituents, N-methyl inversion |

This table is based on theoretical principles and data from analogous compounds.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis for Key Transformations

Transition state analysis is a fundamental computational technique used to elucidate reaction mechanisms and predict reaction rates. By modeling the highest energy point along a reaction coordinate—the transition state—chemists can calculate the activation energy (Gibbs energy of activation, ΔG‡), which determines the feasibility and speed of a chemical transformation. researchgate.net For this compound, key transformations would include reactions like N-alkylation, acylation, or conformational changes of the piperidine ring.

Density Functional Theory (DFT) is a common method for these calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p) or def2-TZVP. researchgate.netacs.org Such studies can identify the precise geometry of the transition state and calculate the activation energy. For instance, in an N-alkylation reaction, analysis would reveal the bond-forming and bond-breaking distances between the amine's nitrogen atom and the incoming alkyl group at the transition state. researchgate.net

Transition-state calculations for piperidine derivatives have shown that the energy barrier for certain reactions, and thus the reaction rate, is highly dependent on the conformation of the piperidine ring and the nature of its substituents. acs.orgnih.gov For example, the rotation of a substituent group on the nitrogen atom is a dynamic process with a specific energy barrier that can be calculated. nih.gov

Below is a hypothetical data table illustrating the type of results obtained from a DFT-based transition state analysis for a potential reaction of this compound.

Table 1: Hypothetical Transition State Analysis for the Methylation of this compound.

| Reaction | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| N-Methylation (on piperidine N) | B3LYP/6-311+G(d,p) | 22.5 | N-C: 2.15, C-I: 2.38 |

| N-Methylation (on 4-amine N) | B3LYP/6-311+G(d,p) | 20.8 | N-C: 2.11, C-I: 2.35 |

| Chair-to-Boat Interconversion | B3LYP/def2-TZVP | 10.4 | N/A |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can dramatically influence its pathway and rate by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can simulate these effects in two primary ways: through implicit solvent models, where the solvent is treated as a continuous medium (e.g., COSMO or PCM models), or through explicit solvent models, where individual solvent molecules are included in the simulation. whiterose.ac.uk

Theoretical investigations on similar amine reactions have shown that polar solvents can significantly favor certain reaction pathways. researchgate.net For transformations involving this compound, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) might be preferred to stabilize charged intermediates or transition states, potentially lowering the activation energy. The use of different solvents in computational models allows for the calculation of changes in Gibbs free energy, providing a prediction of how the solvent will affect reaction equilibria and kinetics. researchgate.net

For example, a study on the reaction of 4-methoxypyridine (B45360) derivatives showed that the choice of solvent (e.g., toluene, acetonitrile, methanol (B129727), THF, or DMF) could change the ratio of products formed. A similar approach for this compound would help in selecting the optimal solvent to maximize the yield of a desired product.

Table 2: Hypothetical Calculated Solvent Effects on the N-Alkylation Activation Energy of this compound.

| Solvent | Dielectric Constant (ε) | Computational Model | Relative Activation Energy (ΔΔG‡, kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | B3LYP/6-311+G(d,p) | 0.0 (Reference) |

| Toluene | 2.4 | B3LYP/6-311+G(d,p) with COSMO | -1.5 |

| Acetonitrile | 37.5 | B3LYP/6-311+G(d,p) with COSMO | -4.2 |

| Water | 80.1 | B3LYP/6-311+G(d,p) with COSMO | -5.1 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations like DFT are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. uregina.ca MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of molecular motion and interactions on a timescale of nanoseconds to microseconds. uregina.caresearchgate.net

For this compound, an MD simulation would provide insights into its conformational flexibility, such as the rate of ring flipping of the piperidine core. nih.gov It would also reveal how the molecule interacts with its environment, for example, by showing the structure and dynamics of its hydration shell in an aqueous solution. uregina.ca Such simulations are crucial for understanding how the molecule behaves in a biological context, such as its approach and binding to a protein target. researchgate.net The results of MD simulations can be used to validate molecular docking poses and to calculate binding free energies. researchgate.netresearchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water.

| Parameter | Value / Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 ligand, ~1600 water molecules) |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Analyses | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bonds |

In Silico Studies of Molecular Recognition and Interactions

In silico studies, particularly molecular docking, are vital for predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. afjbs.com This process involves computationally placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction (binding affinity). researchgate.net

The piperidine scaffold is a common motif in many biologically active compounds, and derivatives have been studied for their potential to interact with a wide range of targets, including kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. researchgate.netresearchgate.netnih.govisciii.es For instance, molecular docking studies on similar piperidine-containing molecules have suggested interactions with targets like the Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 1 (PLK1). nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

A hypothetical docking study of this compound into a protein's active site would predict its binding pose and affinity. The results can guide the synthesis of more potent and selective analogs by suggesting modifications to the molecular structure to enhance these interactions.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| EGFR (e.g., 2GS2) | -7.8 | Met793, Leu718, Asp855 | Hydrophobic, Hydrogen Bond |

| PLK1 (e.g., 2RKU) | -7.2 | Leu132, Asp194, Phe183 | Hydrophobic, Hydrogen Bond |

| Acetylcholinesterase (e.g., 4EY7) | -6.9 | Trp86, Tyr337, Phe338 | π-cation, Hydrophobic |

Applications in Chemical Science and Technology Non Clinical Focus

1-Methoxy-N-methylpiperidin-4-amine as a Versatile Synthetic Building Block

The strategic importance of this compound in synthetic chemistry lies in its function as a versatile building block. ijnrd.org Piperidine (B6355638) derivatives, in general, are highly valued as critical fragments in the assembly of more complex chemical structures. The presence of multiple reactive sites within the this compound molecule—specifically the secondary amine and the methoxyamino group—allows for a variety of chemical modifications, making it a valuable starting point for diverse synthetic pathways.

Precursor for Complex Heterocyclic Systems

A primary application of this compound is its use as a precursor for the synthesis of complex heterocyclic systems. The piperidine moiety is a common structural motif in a multitude of intricate chemical architectures. Research has demonstrated that piperidine-based compounds are instrumental in constructing larger, polycyclic systems, including medicinally relevant scaffolds like quinazolines. The reactivity of the amine groups on the piperidine ring allows for annulation and condensation reactions, leading to the formation of new heterocyclic rings fused to or substituted with the piperidine core. For instance, synthetic procedures often involve the reaction of piperidine derivatives with other cyclic or acyclic compounds to yield novel heterocyclic frameworks. consensus.app

Scaffold for Novel Organic Transformations

The structural framework of this compound serves as a robust scaffold for a variety of novel organic transformations. The amine functionalities can readily undergo reactions such as acylation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups. These transformations are fundamental in creating libraries of new compounds. For example, the secondary amine can be acylated to form amides or participate in reductive amination with aldehydes and ketones to yield more complex tertiary amines. The inherent reactivity of the piperidine ring system also makes it a suitable substrate for catalytic processes, including cross-coupling reactions that forge new carbon-carbon or carbon-heteroatom bonds.

Role in Ligand Design for Catalysis

In the field of catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal-based catalysts. Piperidine derivatives, including this compound, are attractive candidates for ligand design due to the presence of nitrogen atoms that can coordinate with metal centers. The specific stereochemistry and electronic properties of the piperidine ring can influence the catalytic environment, leading to enhanced performance in various chemical reactions.

The utility of piperidine-containing ligands has been noted in several catalytic systems. For example, dendritic polymers with amine functionalities have been used as catalysts for the synthesis of piperidine derivatives themselves, highlighting the role of such structures in catalytic processes. consensus.app Furthermore, the broader class of methoxyamine compounds is recognized for its utility in chemical synthesis, which extends to the development of specialized reagents and ligands. pubcompare.ai

Advanced Materials Science Applications

The application of piperidine derivatives extends into the realm of advanced materials science, where they can be incorporated into polymers and coatings to enhance their properties. ontosight.ai While direct data on this compound in specific polymers is emerging, the broader class of piperidine compounds is known to contribute to the thermal stability and mechanical strength of polymer matrices.

Methoxyamine compounds, in general, are utilized in materials science research for the preparation of advanced functional materials. pubcompare.ai Additionally, piperidine derivatives are employed as stabilizers in plastics, such as in Hindered Amine Light Stabilizers (HALS), which protect polymers from degradation caused by UV light and oxidation. atamanchemicals.com The incorporation of structures like this compound into polymer backbones or as additives can impart desirable characteristics, opening avenues for the creation of specialty polymers and high-performance coatings. ontosight.ai

Analytical Method Development beyond Basic Identification

The increasing use of this compound and related compounds in various scientific fields necessitates the development of sophisticated analytical methods for their detection and characterization. These methods go beyond simple identification to include quantitative analysis, purity assessment, and the separation of closely related isomers.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperidine derivatives. Various HPLC methods have been developed to ensure the purity and to resolve isomeric mixtures of these compounds.

Methodologies often employ reverse-phase columns, such as C18, with mobile phases typically consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. For compounds that lack a strong UV chromophore, derivatization techniques are employed. This involves reacting the analyte with a UV-active agent to enhance its detectability. Furthermore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of piperidine derivatives in complex matrices.

Below is a table summarizing various chromatographic conditions used for the analysis of related piperidine compounds, which can be adapted for this compound.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application |

| RP-HPLC | C18 | Acetonitrile (B52724), Water, Phosphoric Acid | UV/MS | Purity analysis, preparative separation |

| LC-MS/MS | C18 (50 mm x 2 mm) | Ethyl Acetate, Pentane (for extraction) | MS/MS | Quantitative analysis in biological matrices |

| Micellar HPLC | Phenyl (250 mm x 4.6 mm) | 0.05 M SDS, n-butanol, Triethylamine (B128534), Orthophosphoric Acid | UV | Quantification in biological fluids |

| RP-HPLC | Nucleosil 100-5, C18 (250x4.6 mm, 5µm) | Methanol, Ammonium (B1175870) Acetate Buffer | UV | Stability indicating assays |

This table is a compilation of methods for related piperidine derivatives and serves as a guide for developing methods for this compound.

The development of such robust analytical methods is crucial for quality control in the synthesis and application of this compound, ensuring its suitability for high-tech applications.

Advanced Quantification Methods in Complex Chemical Matrices

The precise and accurate quantification of "this compound" in complex chemical matrices is paramount for understanding its behavior in various non-clinical applications, such as environmental fate studies, reaction kinetics monitoring, and quality control in chemical synthesis. Due to its polar nature and the potential for matrix interference, advanced analytical techniques are required for reliable measurements at low concentrations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the method of choice for the quantification of "this compound". This technique offers high selectivity and sensitivity, allowing for the detection and quantification of the target analyte even in the presence of a multitude of other components. The principles of this method are based on the separation of the analyte from the matrix using liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. The specific parent-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification.

While specific validated methods for "this compound" are not extensively documented in publicly available literature, a robust method can be developed based on established protocols for structurally similar compounds. For instance, the quantification of N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (Vandetanib), which shares the 1-methylpiperidin-4-yl moiety, has been successfully achieved in complex biological matrices like mouse plasma and tissue homogenates. nih.gov A similar approach would be highly applicable to "this compound".

A hypothetical LC-MS/MS method for the quantification of "this compound" would involve extraction of the compound from the matrix, followed by chromatographic separation and mass spectrometric detection. The parameters for such a method can be extrapolated from existing methods for similar analytes.

Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Condition |

| Sample Preparation | |

| Extraction Method | Protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). |

| Internal Standard | A structurally similar compound not present in the sample, such as a deuterated analog of the analyte. |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.2 - 0.5 mL/min. |

| Injection Volume | 5 - 10 µL. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Monitored Transition | Precursor ion [M+H]⁺ → Product ion (specific fragment). A hypothetical transition could be m/z 145.1 → m/z 84.1, corresponding to the fragmentation of the protonated molecule. |

| Collision Energy | Optimized for the specific transition to achieve maximum sensitivity. |

This table presents a hypothetical set of parameters based on methods for structurally related compounds. Method development and validation would be required for the specific analysis of this compound.

The development of such a method would require rigorous validation according to established guidelines, including assessment of linearity, accuracy, precision, selectivity, and matrix effects to ensure the reliability of the generated data. nih.govmdpi.com

Development of Molecular Probes for Fundamental Biochemical Pathway Studies (In Vitro/Theoretical)

The unique structural features of "this compound" make it a valuable scaffold for the development of molecular probes for in vitro and theoretical studies of fundamental biochemical pathways. The piperidine ring is a common motif in many biologically active molecules, and the presence of a primary amine and a methoxy (B1213986) group offers sites for chemical modification and conjugation to reporter molecules, such as fluorophores. mdpi.com

While direct applications of "this compound" as a molecular probe are not extensively reported, the general strategy for developing probes from piperidine derivatives is well-established. acs.orgresearchgate.netnih.gov This typically involves the functionalization of the piperidine scaffold to incorporate a reporter group, such as a fluorescent dye, and a reactive group for covalent attachment to a target biomolecule, if desired.

Theoretical Application in Probe Development:

A key application of such a probe would be in the study of enzymes or receptors where the piperidine moiety is a known binding element. By attaching a fluorescent tag to "this compound", researchers can create a tool to visualize and quantify these targets in vitro. For example, the amine group could be acylated with a fluorescent carboxylic acid derivative, or the methoxy group could potentially be modified, although this is chemically more challenging.

The resulting fluorescent probe could be used in a variety of in vitro assays, including:

Fluorescence Microscopy: To visualize the localization of a target protein within a cell or tissue slice.

Flow Cytometry: To quantify the expression of a target receptor on the surface of cells.

Fluorescence Polarization/Anisotropy Assays: To study the binding kinetics of the probe to its target protein.

High-Throughput Screening: To identify other small molecules that bind to the same target by competing with the fluorescent probe.

Table 2: Potential Fluorophores for Conjugation to this compound

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

| Coumarins | ~350-450 | ~450-500 | Environmentally sensitive, useful for detecting conformational changes. |

| Fluoresceins | ~490 | ~520 | High quantum yield, widely used. |

| Rhodamines | ~550 | ~580 | Photostable, suitable for long-term imaging. |

| Cyanines (e.g., Cy3, Cy5) | ~550-650 | ~570-670 | Bright and photostable, available in a range of wavelengths. |

| BODIPY Dyes | ~500-650 | ~510-660 | High quantum yields, narrow emission spectra, less sensitive to solvent polarity. |

The choice of fluorophore would depend on the specific application, including the desired spectral properties and the nature of the biological system being studied. The synthesis of such probes would involve standard organic chemistry techniques to link the fluorophore to the "this compound" scaffold, followed by purification and characterization. scispace.com Theoretical modeling and molecular docking studies could also be employed to predict the binding of the designed probe to its intended biological target and to optimize the linker chemistry for efficient interaction.

Emerging Research Directions and Future Outlook

Sustainable Synthesis of N-Methylpiperidin-4-amine Derivatives

The chemical industry is increasingly shifting towards greener and more sustainable synthetic methodologies. For N-methylpiperidin-4-amine derivatives, this involves the adoption of biocatalysis and green chemistry principles to reduce environmental impact and improve efficiency.

One sustainable approach involves the use of amino acids, such as aspartic acid, as a substitute for ammonia (B1221849) in the synthesis of piperidones, which are precursors to piperidines. researchgate.net This method presents a more environmentally friendly alternative to traditional synthetic routes.

Biocatalysis offers a powerful tool for the synthesis of chiral piperidine (B6355638) derivatives with high selectivity. chemistryviews.orgnih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully immobilized and used for the synthesis of piperidine derivatives. rsc.orgrsc.org Furthermore, hydroxylase enzymes are being explored for the specific hydroxylation of piperidine rings, a key step in creating functionalized derivatives. chemistryviews.org The synthesis of piperidine from bio-renewable sources, such as tetrahydrofurfurylamine, is another promising green route that is being investigated. rsc.org

Table 1: Biocatalysts in Piperidine Derivative Synthesis

| Biocatalyst | Application | Reference |

| Candida antarctica lipase B (CALB) | Multicomponent reactions for piperidine synthesis | rsc.orgrsc.org |

| trans-4-proline hydroxylase (trans-P4H) | C-H oxidation of piperidines | chemistryviews.org |

| Ectoine 5-hydroxylase | Hydroxylation of carboxylated piperidines | chemistryviews.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals, including N-methylpiperidin-4-amine derivatives. These technologies offer significant advantages in terms of reaction control, scalability, safety, and efficiency. organic-chemistry.orgnih.govorganic-chemistry.org

Flow chemistry protocols have been developed for the synthesis of various functionalized and chiral piperidines, enabling rapid optimization and production. acs.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors often leads to improved yields and selectivities compared to batch processes. organic-chemistry.org

Automated synthesis on solid supports is another powerful tool for generating libraries of piperidine derivatives for high-throughput screening. researchgate.netnih.gov This approach allows for the rapid and systematic variation of substituents on the piperidine core, facilitating structure-activity relationship (SAR) studies. The automated synthesis of organic azides from primary amines, which can be further functionalized, also contributes to the efficient production of diverse piperidine-based compounds. acs.org

Exploration of Novel Reactivity and Transformation Pathways

The exploration of novel chemical reactions and transformation pathways is crucial for expanding the chemical space accessible from N-methylpiperidin-4-amine and its analogs. A particularly interesting area of research involves the unique reactivity of N-methoxyamines.

The N-methoxy group can act as a reactivity control element, enabling two-step syntheses of multi-substituted amines from N-methoxyamides. nih.gov This strategy allows for the sequential introduction of different substituents, providing a versatile route to complex amine structures. The reactivity of N-methoxyamines has also been harnessed in copper-catalyzed electrophilic amination reactions, offering a direct method for the formation of carbon-nitrogen bonds. rsc.orgrsc.org

Furthermore, the synthesis of N-alkoxypiperidines through methods like ring-closing double reductive amination opens up new avenues for creating diverse piperidine-based scaffolds. acs.orgresearchgate.net These N-alkoxy derivatives can serve as versatile intermediates for further functionalization.

Advanced Characterization Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time is essential for process understanding, optimization, and control. Advanced analytical techniques are increasingly being applied for the in situ monitoring of reactions involving piperidine derivatives.

In situ Infrared (IR) spectroscopy has proven to be a valuable tool for monitoring the progress of reactions such as the lithiation-substitution of N-Boc-piperidines. acs.orgnih.gov This technique provides real-time information on the concentration of reactants, intermediates, and products.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method for reaction monitoring, offering detailed structural information as the reaction proceeds. researchgate.net It has been successfully employed in both batch and flow chemistry setups to study the kinetics and mechanisms of heterocyclic synthesis. semanticscholar.orgnih.govrsc.org

Process Analytical Technology (PAT) integrates various analytical tools, including FTIR and Raman spectroscopy, to provide continuous, real-time analysis of critical process parameters. acs.orgmt.com The application of PAT in the synthesis of piperidine derivatives enables robust process control and ensures consistent product quality. pharmoutsourcing.comresearchgate.net

Table 2: In Situ Monitoring Techniques for Piperidine Synthesis

| Technique | Application | Reference |

| In situ IR Spectroscopy | Monitoring lithiation-substitution reactions | acs.orgnih.gov |

| Real-time NMR Spectroscopy | Reaction kinetics and mechanistic studies | semanticscholar.orgresearchgate.netnih.govrsc.org |

| Process Analytical Technology (PAT) | Real-time process monitoring and control | acs.orgpharmoutsourcing.commt.comresearchgate.net |

Expanding Non-Clinical Applications in Material Science and Catalysis

While the primary focus for piperidine derivatives has been in medicinal chemistry, their unique structural and electronic properties are now being explored for applications in material science and catalysis.

Piperidine-containing polymers are an emerging class of materials with potential applications in various fields. The synthesis of these polymers can be achieved through methods like living anionic polymerization, which allows for precise control over the polymer architecture. rsc.org In situ FTIR spectroscopy can be used to monitor the polymerization process in real-time. vt.edu

The catalytic activity of piperidine-based compounds is another area of growing interest. The nitrogen atom in the piperidine ring can act as a ligand for metal catalysts, influencing their reactivity and selectivity. acgpubs.org Furthermore, N-alkoxyamines, a class of compounds related to 1-methoxy-N-methylpiperidin-4-amine, have found applications as polymer light stabilizers, highlighting the potential for these structures in materials science. thieme-connect.de The development of novel Schiff bases derived from piperidines also opens up possibilities for new materials with interesting biological and physical properties. acgpubs.org

Q & A

Q. What are the common synthetic routes for preparing 1-methoxy-N-methylpiperidin-4-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting 1-methylpiperidin-4-amine with methoxyalkyl halides (e.g., methoxymethyl chloride) in the presence of a base like NaOH or K₂CO₃. Optimization includes refluxing in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres to minimize side reactions. Temperature control (60–80°C) and stoichiometric excess of the alkylating agent improve yields. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the piperidine ring and methoxy group. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups like N-H and C-O bonds. For stereochemical analysis, X-ray crystallography (using programs like SHELXL ) resolves absolute configurations. High-resolution MS (HRMS) further confirms molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?